molecular formula C9H8N2O B2549654 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 82819-04-3

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B2549654
CAS No.: 82819-04-3
M. Wt: 160.176
InChI Key: SFVVSFBIAKPPEW-UHFFFAOYSA-N
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Description

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a high-value chemical intermediate designed for research and development in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold recognized for its significant potential in the design of protein kinase inhibitors (PKIs) and other biologically active molecules . The presence of a reactive aldehyde group at the 3-position provides a versatile handle for synthetic elaboration, enabling researchers to construct diverse compound libraries through condensation and nucleophilic addition reactions. The pyrazolo[1,5-a]pyridine scaffold is of substantial interest in targeted cancer therapy. Research on analogous structures has demonstrated potent inhibitory activity against a range of critical kinases, such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, closely related molecular frameworks, such as indol-4-yl-pyrazolo[1,5-a]pyrimidine, have been developed into highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), presenting a promising therapeutic approach for inflammatory and autoimmune diseases including asthma and chronic obstructive pulmonary disease (COPD) . The 4-methyl substituent on this core structure can be strategically utilized to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity within enzyme active sites. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the product's Certificate of Analysis (COA) for specific data on identity, purity, and quality.

Properties

IUPAC Name

4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVSFBIAKPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrazole derivative, with an aldehyde group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 4-Methylpyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde serves as an essential intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. For instance, derivatives of this compound have been evaluated for their potential as anti-tubercular agents. One notable study demonstrated that pyrazolo[1,5-a]pyridine-3-carboxamide hybrids exhibited promising activity against Mycobacterium tuberculosis, with minimal cytotoxicity in vitro and significant efficacy in mouse models .

Case Study: Anti-Tubercular Agents
A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were synthesized and tested for their anti-tubercular properties. The lead compound showed a minimum inhibitory concentration (MIC) of 0.006 μg/mL against susceptible strains and demonstrated effectiveness against drug-resistant strains . This highlights the potential of this compound in developing new therapeutic agents.

Agricultural Chemistry

Agrochemical Applications
In agricultural chemistry, this compound is utilized to formulate agrochemicals that enhance crop yields and improve pest resistance. Its role in sustainable agricultural practices is notable as it contributes to developing more effective and environmentally friendly pest control agents.

Material Science

Advanced Materials Development
this compound is also employed in the formulation of advanced materials such as polymers and coatings. These materials often exhibit enhanced thermal and mechanical properties due to the incorporation of this compound into their structure.

Material Type Properties Enhanced
PolymersImproved thermal stability
CoatingsEnhanced mechanical strength

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and receptor binding. Its ability to inhibit specific enzymes makes it a valuable tool for discovering new therapeutic agents. For example, it has been studied for its potential to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Analytical Chemistry

Reagent for Analytical Techniques
In analytical chemistry, this compound acts as a reagent facilitating the detection and quantification of other compounds within complex mixtures. Its utility in various analytical methods underscores its versatility beyond synthetic applications.

Mechanism of Action

The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The pyrazolo[1,5-a]pyridine scaffold exhibits tunable properties via substituent modifications. Below is a comparative analysis of structurally related carbaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde Methyl (C4), Formyl (C3) C₉H₈N₂O 160.17 G-quadruplex stabilizers; precursor for fluorescent probes and OLED materials
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Bromo (C6), Methoxy (C4), Formyl (C3) C₉H₇BrN₂O₂ 255.07 Life science applications; high-purity synthesis for pharmaceuticals and electronics
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl (C4), COOCH₃ (C3) C₁₀H₁₀N₂O₂ 190.20 Anti-cancer and anti-hepatitis activities; ester derivatives for metabolic stability
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Chloro (C2), Formyl (C3) C₈H₅ClN₂O 180.59 Ferrocene-based charge-transfer complexes; electrochemical studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo, chloro) enhance electrophilicity at C3, enabling nucleophilic substitutions for drug candidates .
  • Methoxy and Methyl Groups improve lipophilicity, critical for membrane permeability in bioactive molecules .
  • Carboxylate Esters (e.g., methyl ester) offer hydrolytic stability compared to aldehydes, favoring oral bioavailability .
Isosteric Analogs: Core Heterocycle Replacements

Replacing the pyrazole ring with imidazole or triazine alters photophysical and electronic properties:

Compound Name Core Structure Key Features Applications References
Imidazo[1,5-a]pyridine-3-carbaldehyde Imidazole + pyridine Large Stokes shift (~100 nm); solvatochromic behavior Membrane fluidity probes; OLEDs
Pyrazolo[1,5-a][1,3,5]triazine-2-carbaldehyde Pyrazole + triazine High thermal stability; dichloromethyl derivatives for agrochemicals Herbicides; UV stabilizers

Key Differences :

  • Imidazo[1,5-a]pyridine derivatives exhibit superior solvatochromism for lipid bilayer imaging, whereas pyrazolo[1,5-a]pyridines are preferred for DNA interaction due to planar geometry .
  • Triazine-fused systems show broader UV absorption (λmax >300 nm), making them suitable for photostable coatings .

Biological Activity

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound exhibits its biological effects primarily through its interaction with various molecular targets. Notably, it has been identified as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly the p110α isoform. This pathway plays a crucial role in cellular processes such as proliferation, survival, and metabolism. Inhibition of PI3K leads to decreased phosphorylation of Akt/PKB, a key downstream effector in the signaling cascade associated with cell growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Studies have shown that substituents on the hydrazone nitrogen and modifications around the phenyl ring are critical for maintaining selectivity and potency against PI3K. For instance, specific substitutions at the 2 and 5 positions on the phenyl ring have been associated with enhanced activity against cancer cell lines .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including colorectal and prostate cancer cells. The mechanism involves the downregulation of the PI3K/Akt signaling pathway, leading to reduced tumor growth in xenograft models .

Antitubercular Properties

Another significant finding is the compound's potential as an antitubercular agent. A series of pyrazolo[1,5-a]pyridine derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting nanomolar minimum inhibitory concentration (MIC) values. One specific derivative showed a substantial reduction in bacterial load in infected mouse models, suggesting its viability as a lead compound for further development in tuberculosis treatment .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathway Outcome Reference
AnticancerPI3K/Akt signalingInhibition of cell proliferation
AntitubercularMycobacterium tuberculosisNanomolar MIC against drug-susceptible strains
Selective PI3K inhibitorp110α isoformDownregulation of Akt phosphorylation

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Inhibition of Tumor Growth : In xenograft studies involving human tumor cell lines, compounds derived from this scaffold demonstrated significant tumor growth inhibition through targeted action on the PI3K pathway.
  • Anti-Tuberculosis Activity : In vivo studies showed that selected derivatives significantly reduced bacterial burdens in models infected with Mtb strains, indicating their potential as new antitubercular agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with enamines or ketones. For example, hydrazine hydrate reacts with substituted enamines under acidic conditions to form the pyrazolo[1,5-a]pyridine core, followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to enamine) and temperature (70–90°C). Purity (>95%) is achieved through column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic and computational tools are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies the aldehyde proton (δ ~10 ppm) and methyl group (δ ~2.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 161.07 for C₉H₈N₂O) .
  • Elemental Analysis : Validates empirical formula (e.g., C₉H₈N₂O requires C 67.49%, H 5.03%, N 17.49%) .
  • DFT Calculations : Predicts tautomeric preferences (e.g., pyrazole vs. pyridine ring protonation) and electronic properties .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies show degradation via aldehyde oxidation. Store at −20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to moisture or light, which reduces purity by ~15% over six months .

Advanced Research Questions

Q. What strategies exist for derivatizing the aldehyde group to synthesize bioactive analogs?

  • Methodology :

  • Condensation : React with primary amines (e.g., hydrazines) to form Schiff bases, useful in anticancer agent development .
  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) yield secondary alcohols for fluorescent probes .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at position 3, enhancing kinase inhibition .

Q. How can contradictory data on substituent effects (e.g., methyl vs. trifluoromethyl groups) be resolved in structure-activity relationship (SAR) studies?

  • Methodology :

  • Systematic Variation : Compare analogs with methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups at position 4. For example, methyl improves solubility (logP ~1.2), while CF₃ enhances metabolic stability .
  • Computational Modeling : DFT analysis of frontier molecular orbitals (HOMO/LUMO) reveals how substituents modulate charge transfer in fluorophores .

Q. What mechanistic insights explain the compound’s role in Vilsmeier-Haack formylation?

  • Methodology : The reaction proceeds via electrophilic attack of the chloroiminium intermediate (generated from DMF and POCl₃) at the electron-rich pyridine ring, followed by hydrolysis to yield the aldehyde. Kinetic studies show rate-limiting step is iminium formation, with optimal yields (55–63%) at 70°C .

Specialized Applications

Q. How is this compound utilized in designing fluorescent probes for biological imaging?

  • Methodology : The aldehyde group is functionalized with coumarin or BODIPY derivatives to create pyrazolo[1,5-a]pyrimidine-based fluorophores. For example, 7-pyridyl substitution enhances quantum yield (ΦF = 0.97) and Stokes shift (>100 nm) in live-cell imaging .

Q. What computational methods predict its binding affinity to therapeutic targets (e.g., c-MYC G-quadruplex DNA)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with DNA grooves. Free energy calculations (MM-PBSA) show the methyl group enhances van der Waals contacts (−6.2 kcal/mol binding energy) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for analogs of this compound?

  • Methodology : Variations arise from assay conditions (e.g., cell line specificity) or impurities. For example, residual DMF in synthesis reduces IC₅₀ values by 30% in cytotoxicity assays. Validate purity via HPLC (>98%) and replicate assays in multiple models (e.g., HCT-116 vs. HEK293) .

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